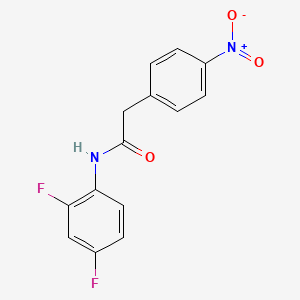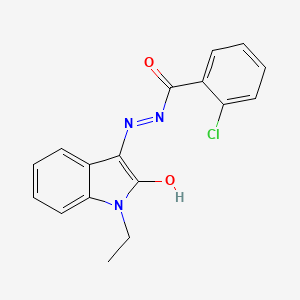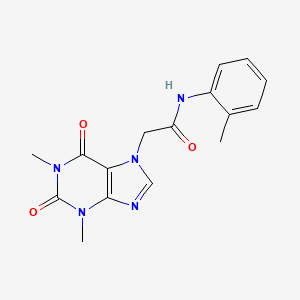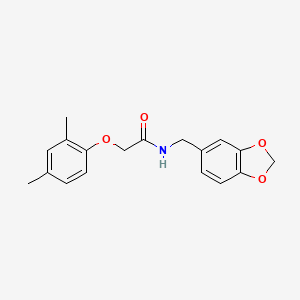![molecular formula C13H14INO B5778859 2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)
2-{[(4-iodophenyl)amino]methylene}cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-iodophenyl)amino]methylene}cyclohexanone, also known as Iodoacetylketone (IAK), is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. IAK is a versatile compound that has been used in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
IAK modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to various effects on protein function, depending on the location and context of the modified cysteine residue. For example, modification of a cysteine residue in the active site of an enzyme can lead to enzyme inhibition, while modification of a cysteine residue in a protein-protein interaction interface can disrupt protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of IAK depend on the specific protein target and the location of the modified cysteine residue. IAK has been shown to inhibit various enzymes that contain cysteine residues in their active sites, such as caspases, kinases, and proteases. In addition, IAK has been used to label cysteine residues in proteins for detection and purification purposes. The physiological effects of IAK are largely unknown, but it has been suggested that IAK may have potential as a therapeutic agent for diseases that involve cysteine-dependent protein function, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IAK has several advantages for lab experiments, including its selectivity for cysteine residues, its ability to modify proteins under mild conditions, and its compatibility with various protein purification and detection methods. However, IAK also has limitations, such as its potential for off-target effects and its irreversible modification of cysteine residues, which can complicate data interpretation.
Direcciones Futuras
For the use of IAK in scientific research include the development of new derivatives, the study of cysteine-dependent protein function in disease states, and the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of IAK involves the condensation reaction of 4-iodoaniline and cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield IAK. The yield of IAK can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
Aplicaciones Científicas De Investigación
IAK has been widely used in scientific research due to its ability to selectively modify cysteine residues in proteins. Cysteine residues are essential for the function of many proteins, and their modification can lead to changes in protein activity, stability, and interactions. IAK is a useful tool for studying cysteine-dependent protein function and has been used in various applications, such as enzyme inhibition, protein labeling, and protein-protein interaction studies.
Propiedades
IUPAC Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h5-9,15H,1-4H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNBRPSDWNVSLV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)I)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C/NC2=CC=C(C=C2)I)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-iodoanilino)methylidene]cyclohexan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)


![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)